Sanggenone H

Cytotoxicity Leukemia Prenylated Flavonoids

Sanggenone H is the low-cytotoxicity member of the sanggenone class (THP-1 IC50 >10 µM vs. Kuwanon C IC50 1.7 µM), enabling NF-κB/TNF-α/IL-1β pathway studies without confounding cell death. Its single cyclic prenyl group makes it the structurally defined negative control for SAR investigations of prenylated flavonoid cytotoxicity. Aqueous solubility of ~9.9 µM also supports formulation development. Procure this ≥98% pure, chromatographically verified standard to ensure reproducible, high-viability anti-inflammatory assays.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 86450-80-8
Cat. No. B2861354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenone H
CAS86450-80-8
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C
InChIInChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1
InChIKeyQPAKXSCQEJXHSW-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sanggenone H (CAS 86450-80-8) – A Prenylated Flavonoid with Quantified Differential Cytotoxicity and Anti-inflammatory Activity


Sanggenone H (Sanggenon H), with CAS number 86450-80-8, is a naturally occurring prenylated flavonoid belonging to the mulberry Diels-Alder-type adduct class, primarily isolated from the root bark of Morus alba L. (mulberry) [1]. Structurally, it is characterized by a chromone backbone featuring a single cyclic prenyl group on the B-ring and three hydroxyl groups, which imparts a distinct lipophilicity and bioactivity profile compared to other in-class flavonoids [2]. It has been identified as a modulator of inflammatory pathways and exhibits a selective cytotoxicity profile, making it a compound of interest for targeted research applications where specific, lower-potency activity is scientifically required [3].

Why Sanggenone H Cannot Be Readily Substituted by Other Prenylated Flavonoids in Targeted Research


The Sanggenone class of prenylated flavonoids exhibits profound, structure-dependent variations in both cytotoxic potency and anti-inflammatory activity. Direct comparative studies demonstrate that Sanggenone H possesses a unique and quantifiable profile of low cytotoxicity against monocytic cells (IC50 > 10 µM), a property which is not shared by closely related analogs like Kuwanon C (IC50 = 1.7 µM) or Morusinol (IC50 = 4.3 µM) [1]. Furthermore, within a series of ten isolated prenylated compounds, Sanggenone H was one of only two that were non-toxic (IC50 > 5 µM), while simultaneously exhibiting effective anti-inflammatory action by attenuating TNF-α and IL-1β secretion [2]. This dual characteristic—low background cytotoxicity combined with preserved anti-inflammatory signaling inhibition—is a quantifiable differentiation point that makes generic substitution scientifically invalid for assays requiring a specific, narrow window of activity [3].

Quantified Differential Evidence for Sanggenone H Against Closest Analogs


Differential Cytotoxicity Profile: Sanggenone H vs. Kuwanon C and Morusinol in THP-1 Monocytic Leukemia Cells

Sanggenone H exhibits a significantly lower cytotoxicity against the human monocytic leukemic cell line THP-1 compared to its close structural analogs, Kuwanon C and Morusinol. A comparative study of prenylated flavonoids from Morus alba revealed that while Kuwanon C and Morusinol demonstrate potent cytotoxicity, Sanggenone H is comparatively inactive in this assay, with an IC50 > 10 µM [1]. The study authors attributed the differential activity to the distinct prenylation pattern, noting that the single cyclic prenyl group on Sanggenone H's B-ring results in far less potent cell-killing effects than the double prenyl substitution present in Morusinol [2].

Cytotoxicity Leukemia Prenylated Flavonoids

Selective Anti-inflammatory Activity: Sanggenone H vs. Other Morus alba Prenylated Compounds

In a comparative evaluation of ten prenylated compounds isolated from Morus alba and M. nigra, Sanggenone H (compound 6) and Cudraflavone B (compound 7) were uniquely identified as both non-cytotoxic and anti-inflammatory. While all compounds were tested for their ability to attenuate the secretion of TNF-α and IL-1β and inhibit NF-κB nuclear translocation in LPS-stimulated macrophages, the majority (8 out of 10) were found to be toxic with IC50 values < 5 µM [1]. Sanggenone H, with an IC50 > 10 µM, was non-toxic yet retained its anti-inflammatory efficacy, making it one of only two compounds in the panel with this desirable profile [2].

Anti-inflammatory NF-κB Macrophage Cytokine

Quantified Aqueous Solubility: Sanggenone H vs. General Flavonoid Class Baseline

The aqueous solubility of Sanggenone H has been computationally determined to be 3.5E-3 g/L (approximately 9.9 µM) at 25°C . While prenylated flavonoids are generally considered lipophilic and poorly water-soluble, this calculated value provides a specific, quantifiable baseline for formulation and experimental design. This contrasts with more general, non-quantified descriptions of 'poor solubility' often associated with this compound class [1]. The precise value allows researchers to anticipate solvent requirements and potential bioavailability challenges, which is a critical factor in procurement decisions for in vitro and in vivo studies .

Solubility Formulation Preclinical Development

Recommended Research Applications for Sanggenone H Based on Differential Evidence


In Vitro Studies of NF-κB and Inflammatory Cytokine Signaling Requiring Low Background Cytotoxicity

Sanggenone H is an optimal choice for experiments investigating the NF-κB pathway, TNF-α, and IL-1β signaling in macrophage or monocytic cell models (e.g., THP-1, RAW 264.7) where maintaining high cell viability is paramount. Its demonstrated non-cytotoxicity (IC50 > 10 µM) while still attenuating pro-inflammatory cytokine secretion allows researchers to isolate specific signaling effects from compound-induced cell death, which is a known confounding factor with more potent sanggenone analogs like Kuwanon C or Morusinol [1].

Control or Reference Compound for Cytotoxicity and Anti-inflammatory SAR Studies of Prenylated Flavonoids

Given its unique position as a low-potency, non-toxic member within a class of generally more cytotoxic prenylated flavonoids, Sanggenone H serves as an ideal negative control or reference point in structure-activity relationship (SAR) studies. Its single cyclic prenyl group contrasts sharply with the double prenyl substitution of Morusinol, providing a clear structural basis for observed differences in potency (e.g., IC50 > 10 µM vs. 4.3 µM) [2]. It is therefore a valuable procurement item for any research program aiming to systematically dissect the structural determinants of flavonoid cytotoxicity and anti-inflammatory action.

Pre-formulation and Solubility Studies for Prenylated Natural Products

Sanggenone H, with its precisely calculated aqueous solubility of 3.5E-3 g/L (approx. 9.9 µM), is a useful model compound for developing formulation strategies for the broader class of prenylated flavonoids, which are known for their poor water solubility . It can be employed in solubility screening, co-solvent system development (e.g., with DMSO, ethanol), and in studies investigating the impact of lipophilicity on cellular uptake and in vitro assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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